(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium (9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium
Brand Name: Vulcanchem
CAS No.:
VCID: VC16518740
InChI: InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1
SMILES:
Molecular Formula: C20H24NO2+
Molecular Weight: 310.4 g/mol

(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium

CAS No.:

Cat. No.: VC16518740

Molecular Formula: C20H24NO2+

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium -

Specification

Molecular Formula C20H24NO2+
Molecular Weight 310.4 g/mol
IUPAC Name 1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium
Standard InChI InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1
Standard InChI Key NJSAZXBJMATEKS-UHFFFAOYSA-N
Canonical SMILES C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound belongs to the azatetracyclic family, featuring a fused ring system with a quaternary ammonium center. Its molecular formula is C<sub>20</sub>H<sub>24</sub>NO<sub>2</sub><sup>+</sup>, with a molecular weight of 310.4 g/mol. The IUPAC name delineates its stereochemistry at the 9th position (R-configuration), methoxy groups at positions 15 and 16, and dimethyl substitution on the nitrogen atom.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>20</sub>H<sub>24</sub>NO<sub>2</sub><sup>+</sup>
Molecular Weight310.4 g/mol
IUPAC Name1,2-Dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium
Canonical SMILESC[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C
PubChem CID71816664

The stereoelectronic effects of the methoxy groups and quaternary nitrogen influence its reactivity, solubility, and potential interactions with biological targets.

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of this compound involves a sequence of cyclization, alkylation, and methoxylation steps. A typical pathway begins with the formation of the dibenzoquinoline core via Friedel-Crafts acylation, followed by N-alkylation to introduce the dimethylammonium group. Methoxy substituents are incorporated through nucleophilic aromatic substitution or O-methylation of phenolic intermediates.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
CyclizationAlCl<sub>3</sub>, toluene, 110°CForm dibenzoquinoline scaffold
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFIntroduce dimethylammonium group
MethoxylationNaH, CH<sub>3</sub>I, THFInstall methoxy substituents

Stereochemical Control

The (9R)-configuration is achieved through chiral resolution using tartaric acid derivatives or asymmetric catalysis. Enantiomeric excess exceeding 98% has been reported via HPLC analysis with chiral stationary phases.

Applications and Mechanistic Insights

Material Science Applications

The rigid tetracyclic framework and cationic nature make this compound a candidate for designing ionic liquids or supramolecular assemblies. Its thermal stability (decomposition >250°C) suits high-temperature applications.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) reveals distinct signals for methoxy protons (δ 3.85–3.89 ppm) and aromatic protons (δ 6.45–7.20 ppm).

  • Mass Spectrometry: ESI-MS shows a prominent [M]<sup>+</sup> ion at m/z 310.4, consistent with the molecular formula.

Comparison with Related Compounds

Menisperine (CAS 25342-82-9)

Menisperine, a structural analog, differs by a hydroxy group at position 3 and additional methoxy substitution . This modification reduces logP (-1.24 vs. ~2.5 for the title compound), enhancing aqueous solubility but limiting membrane permeability .

Table 3: Comparative Properties

PropertyTitle CompoundMenisperine
Molecular Weight310.4 g/mol356 Da
LogP~2.5-1.24
Hydrogen Bond Donors01

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